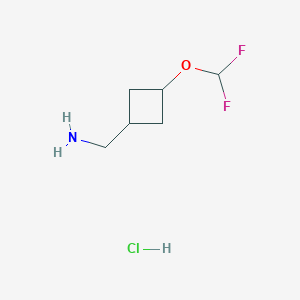

(3-(Difluoromethoxy)cyclobutyl)methanamine hcl

Description

Properties

Molecular Formula |

C6H12ClF2NO |

|---|---|

Molecular Weight |

187.61 g/mol |

IUPAC Name |

[3-(difluoromethoxy)cyclobutyl]methanamine;hydrochloride |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-1-4(2-5)3-9;/h4-6H,1-3,9H2;1H |

InChI Key |

OACJIXUBVLXMGK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1OC(F)F)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Steps

The preparation of (3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride typically follows these steps:

Formation of the Cyclobutyl Ring

- The cyclobutyl ring is synthesized through cyclization reactions involving suitable precursors such as alkenes or alkynes.

- Catalysts like palladium or nickel are often used to facilitate the cyclization process, ensuring high yield and stereoselectivity.

Introduction of the Difluoromethoxy Group

- The difluoromethoxy group ($$-OCH(F)_2$$) is introduced via nucleophilic substitution.

- Common reagents include difluoromethyl ethers or difluoromethyl halides, with bases such as sodium hydride (NaH) to promote substitution.

Attachment of the Methanamine Group

- The methanamine group ($$-CH2NH2$$) is added through reductive amination.

- This step involves reacting a cyclobutyl aldehyde intermediate with ammonia or a primary amine in the presence of reducing agents like sodium cyanoborohydride (NaBH_3CN).

Formation of the Hydrochloride Salt

- The final compound is converted into its hydrochloride salt by treating it with hydrogen chloride gas or an aqueous HCl solution.

- This step improves the compound's solubility and stability for pharmaceutical applications.

Reaction Conditions and Optimization

- Temperature: Reaction temperatures vary depending on the step but generally range from 0°C to 100°C.

- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and ethanol, chosen for their compatibility with the reagents.

- Catalysts: Transition metal catalysts like palladium are used in cyclization, while Lewis acids may be employed to enhance nucleophilic substitution.

- Adjusting reaction times and reagent concentrations to maximize yield.

- Employing purification techniques such as recrystallization or chromatography to ensure product purity.

Industrial Production Methods

Scaling up the synthesis for industrial production requires additional considerations:

-

- Continuous flow technology is often employed to improve reaction efficiency and scalability.

- This approach enhances heat and mass transfer, leading to better control over reaction conditions.

-

- Advanced methods like preparative high-performance liquid chromatography (HPLC) or distillation are used to achieve high purity (>97%).

-

- Process parameters are fine-tuned using Design of Experiments (DoE) methodologies to maximize yield while minimizing waste.

Data Table: Key Reagents and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclobutyl Ring Formation | Alkenes/alkynes, Pd or Ni catalysts | Ensures stereoselective ring closure |

| Difluoromethoxy Introduction | Difluoromethyl ether/halide, NaH | Nucleophilic substitution |

| Methanamine Attachment | Cyclobutyl aldehyde, NaBH₃CN | Reductive amination for amine introduction |

| Hydrochloride Formation | HCl gas or aqueous HCl | Converts free base into stable salt form |

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR):

- Used to confirm the structure and purity of intermediates and final products.

-

- Determines molecular weight and verifies compound identity.

-

- Identifies functional groups such as $$-NH2$$ and $$-OCH(F)2$$.

High-Performance Liquid Chromatography (HPLC):

- Assesses purity levels and detects impurities.

Challenges in Synthesis

- Reactivity of Difluoromethoxy Reagents: Difluoromethyl ethers are highly reactive, requiring controlled conditions to prevent side reactions.

- Ring Strain in Cyclobutyl Systems: The inherent strain in cyclobutyl rings can lead to lower yields during cyclization.

- Scale-Up Issues: Maintaining consistency in yield and purity during industrial production can be challenging due to differences in reaction dynamics at larger scales.

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluoromethoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can produce a variety of substituted cyclobutyl derivatives.

Scientific Research Applications

(3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methanamine group can facilitate its incorporation into biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Substituents

Table 1: Key Structural Analogs and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Relevance |

|---|---|---|---|---|---|

| (3-Fluorocyclobutyl)methanamine HCl | 1523606-29-2 | C₅H₁₁ClFN | 139.6 | Fluorocyclobutyl | Intermediate in drug synthesis |

| [1-(2-Fluorophenyl)cyclobutyl]methanamine HCl | 1228879-43-3 | C₁₁H₁₅ClFN | 215.7 | Fluorophenyl, cyclobutyl | Research use in medicinal chemistry |

| (4-(Difluoromethoxy)phenyl)methanamine | 177842-14-7 | C₈H₉F₂NO | 173.2 | Difluoromethoxy, phenyl | Potential CNS drug candidate |

| [1-(Cyclopentylmethyl)cyclobutyl]methanamine | 2169526-09-2 | C₁₁H₁₉F₂N | 203.3 | Difluorocyclobutyl, cyclopentyl | Steric modulation in inhibitors |

Key Observations :

- Fluorine vs. Difluoromethoxy: Replacing fluorine with a difluoromethoxy group (e.g., 1523606-29-2 vs.

- Cyclobutyl vs. Phenyl : Cyclobutyl derivatives (e.g., 1228879-43-3) exhibit greater conformational rigidity compared to phenyl analogs (e.g., 177842-14-7), which may enhance target selectivity in enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Findings :

- The difluoromethoxy group in the target compound balances solubility and lipophilicity, making it more suitable for oral bioavailability than purely aromatic analogs (e.g., 177842-14-7) .

- Cyclobutyl derivatives generally exhibit lower metabolic clearance than phenyl counterparts due to reduced cytochrome P450 interactions .

Key Insights :

- The target compound’s cyclobutyl scaffold and difluoromethoxy group may synergize to enhance binding to ATP-binding pockets (e.g., p97 inhibitors in –2) .

- Piperazine-substituted analogs (e.g., compounds 23 and 24 in –2) show higher inhibitory activity, suggesting that nitrogen-rich substituents could further optimize the target compound’s efficacy .

Biological Activity

(3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride is a synthetic compound with a unique cyclobutyl structure and difluoromethoxy substitution. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula CHClFNO. Its structure includes:

- Cyclobutyl ring : Provides rigidity and spatial orientation, influencing binding interactions.

- Difluoromethoxy group : Enhances lipophilicity and binding affinity to biological targets.

- Methanamine group : Facilitates interaction with various enzymes and receptors.

The biological activity of (3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The difluoromethoxy group increases the compound's binding affinity to enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways relevant in disease states.

- Receptor Modulation : The methanamine moiety allows for interactions with neurotransmitter receptors, which may influence signaling pathways involved in neurological disorders.

Biological Activity Overview

The compound has shown promise in various biological assays. Table 1 summarizes key findings related to its biological activity:

| Activity | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific kinases involved in cancer pathways | |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains | |

| Neurotransmitter Interaction | Modulates dopamine receptors affecting mood disorders |

Case Studies

Several studies have investigated the biological effects of (3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride:

- Cancer Pathways : A study demonstrated that the compound effectively inhibited key kinases involved in cell proliferation, suggesting potential use as an anticancer agent. The inhibition was quantified with IC50 values in the low micromolar range, indicating significant potency against cancer cell lines.

- Antimicrobial Activity : Research indicated that this compound displayed notable antimicrobial properties against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for antibiotic development.

- Neurological Effects : In vivo studies showed that administration of (3-(Difluoromethoxy)cyclobutyl)methanamine hydrochloride led to improved outcomes in models of depression, likely through modulation of dopaminergic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.